(3R,4R,6S)-4-[tert-butyl(dimethyl)silyl]oxy-6-methyl-3-(2-oxopropyl)oxan-2-one
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Overview
Description
(3R,4R,6S)-4-[tert-butyl(dimethyl)silyl]oxy-6-methyl-3-(2-oxopropyl)oxan-2-one is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is commonly referred to as TBDMSOTf, and is used as a protecting group in organic synthesis.
Mechanism Of Action
TBDMSOTf functions as a Lewis acid, which allows it to coordinate with nucleophiles such as alcohols and amines. This coordination forms a stable complex that protects the functional group from unwanted reactions during synthesis.
Biochemical And Physiological Effects
TBDMSOTf has no known biochemical or physiological effects as it is not used as a drug or medication.
Advantages And Limitations For Lab Experiments
One major advantage of using TBDMSOTf as a protecting group is its high stability. It can withstand a wide range of reaction conditions and is relatively easy to remove once the desired modification has been made. However, TBDMSOTf can be expensive and may not be suitable for certain reactions due to its reactivity with certain functional groups.
Future Directions
Future research on TBDMSOTf could focus on developing more efficient and cost-effective synthesis methods. Additionally, there is potential for the development of new protecting groups that offer improved selectivity and stability. Furthermore, TBDMSOTf could be used in the synthesis of new pharmaceuticals and natural products with potential therapeutic applications.
Conclusion:
In conclusion, (3R,4R,6S)-4-[tert-butyl(dimethyl)silyl]oxy-6-methyl-3-(2-oxopropyl)oxan-2-one, commonly known as TBDMSOTf, is a versatile compound with numerous applications in organic synthesis. Its unique properties make it a valuable tool for researchers in the field of chemistry and biochemistry. Further research on TBDMSOTf could lead to new discoveries and advancements in the field.
Synthesis Methods
The synthesis of TBDMSOTf involves the reaction of TBDMS chloride with silver trifluoromethanesulfonate in the presence of a base such as triethylamine. The resulting product is then purified using various methods such as column chromatography.
Scientific Research Applications
TBDMSOTf has numerous applications in scientific research, particularly in organic synthesis. It is commonly used as a protecting group for alcohols and amines, which allows for the selective modification of specific functional groups in molecules. It also has applications in the synthesis of natural products and pharmaceuticals.
properties
CAS RN |
125119-52-0 |
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Product Name |
(3R,4R,6S)-4-[tert-butyl(dimethyl)silyl]oxy-6-methyl-3-(2-oxopropyl)oxan-2-one |
Molecular Formula |
C15H28O4Si |
Molecular Weight |
300.46 g/mol |
IUPAC Name |
(3R,4R,6S)-4-[tert-butyl(dimethyl)silyl]oxy-6-methyl-3-(2-oxopropyl)oxan-2-one |
InChI |
InChI=1S/C15H28O4Si/c1-10(16)8-12-13(9-11(2)18-14(12)17)19-20(6,7)15(3,4)5/h11-13H,8-9H2,1-7H3/t11-,12+,13+/m0/s1 |
InChI Key |
FNUOFCVBBCWIRG-UHFFFAOYSA-N |
Isomeric SMILES |
C[C@H]1C[C@H]([C@H](C(=O)O1)CC(=O)C)O[Si](C)(C)C(C)(C)C |
SMILES |
CC1CC(C(C(=O)O1)CC(=O)C)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC1CC(C(C(=O)O1)CC(=O)C)O[Si](C)(C)C(C)(C)C |
synonyms |
(+)(-)-(3alpha,4alpha,6alpha)-4-(tert-butyldimethylsiloxy)-3,4,5,6-tetrahydro-6-methyl-3-(2-oxopropyl)-2H-pyran-2-one 4-(tert-butyldimethylsiloxy)-3,4,5,6-tetrahydro-6-methyl-3-(2-oxopropyl)-2H-pyran-2-one BDMS-MOP-pyran |
Origin of Product |
United States |
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